molecular formula C19H30N2O3S2 B2761120 2,4,5-trimethyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzene-1-sulfonamide CAS No. 2380144-68-1

2,4,5-trimethyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzene-1-sulfonamide

Cat. No.: B2761120
CAS No.: 2380144-68-1
M. Wt: 398.58
InChI Key: ZROOGULHWVUFMG-UHFFFAOYSA-N
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Description

2,4,5-trimethyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzene-1-sulfonamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound is characterized by the presence of a benzenesulfonamide group, morpholine, and thiane rings, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,5-trimethyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzene-1-sulfonamide typically involves multi-step organic reactions. The process begins with the preparation of the benzenesulfonamide core, followed by the introduction of the morpholine and thiane rings. Common reagents used in these reactions include sulfonyl chlorides, amines, and thioethers. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize reaction efficiency, reduce production costs, and maintain consistent quality. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2,4,5-trimethyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzene-1-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the reaction outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups.

Scientific Research Applications

2,4,5-trimethyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzene-1-sulfonamide has several scientific research applications, including:

    Chemistry: The compound is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: It can be used in biochemical assays to investigate enzyme activity and protein interactions.

    Medicine: The compound has potential therapeutic applications, such as serving as a lead compound for drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,4,5-trimethyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzene-1-sulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets and modulate their activity. The pathways involved may include inhibition or activation of enzymatic reactions, alteration of signal transduction pathways, or disruption of protein-protein interactions.

Comparison with Similar Compounds

Similar Compounds

    2,4,5-Trimethylbenzenesulfonamide: Lacks the morpholine and thiane rings, resulting in different chemical properties and applications.

    N-[(4-Morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide: Similar structure but without the trimethyl groups, affecting its reactivity and biological activity.

Uniqueness

2,4,5-trimethyl-N-{[4-(morpholin-4-yl)thian-4-yl]methyl}benzene-1-sulfonamide is unique due to the combination of its functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

IUPAC Name

2,4,5-trimethyl-N-[(4-morpholin-4-ylthian-4-yl)methyl]benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30N2O3S2/c1-15-12-17(3)18(13-16(15)2)26(22,23)20-14-19(4-10-25-11-5-19)21-6-8-24-9-7-21/h12-13,20H,4-11,14H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZROOGULHWVUFMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCC2(CCSCC2)N3CCOCC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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